molecular formula C7H5N3O2 B1376439 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid CAS No. 1140239-98-0

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Cat. No.: B1376439
CAS No.: 1140239-98-0
M. Wt: 163.13 g/mol
InChI Key: WSCQBSMPWSLCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to target biomolecules, such as enzymes or receptors, leading to inhibition or activation . This binding can result in conformational changes that alter the activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For example, this compound may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related pathways or promotion of beneficial cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, the compound may be directed to the nucleus, where it can interact with nuclear proteins and modulate gene expression.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of substituted hydrazines with pyridine derivatives under acidic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . Industrial production methods often involve the use of preformed pyrazole or pyridine intermediates, which are then subjected to cyclization reactions under controlled conditions .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyridine rings.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting electronic and steric properties, which influence its reactivity and biological activity .

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQBSMPWSLCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140239-98-0
Record name 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.